molecular formula C20H19NO3 B2363604 N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzofuran-2-carboxamide CAS No. 2034260-31-4

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzofuran-2-carboxamide

Cat. No. B2363604
CAS RN: 2034260-31-4
M. Wt: 321.376
InChI Key: VSVWXNIOSRPCBZ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, α-β unsaturated derivatives of 5,6-dimethoxy-1-indanone and diverse nucleophiles were reacted under Michael addition reaction condition and resulted in a variety of compounds with different stability . The possibility of retro-Michael reaction has also been examined .

Scientific Research Applications

Antiviral Activity

Indole derivatives, which include the core structure of our compound of interest, have been reported to exhibit antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . The structural similarity suggests that “N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzofuran-2-carboxamide” could potentially be explored for its efficacy against various viral pathogens.

Anti-inflammatory and Analgesic Properties

Compounds structurally related to indoles have demonstrated anti-inflammatory and analgesic activities. They have been compared with established medications such as indomethacin and celecoxib, indicating their potential as alternatives with possibly lower ulcerogenic indexes . This suggests that our compound may also be researched for its use in treating inflammatory conditions and pain management.

Anti-HIV Activity

Indole derivatives have been synthesized and screened for their activity against HIV-1 and HIV-2 strains. Some compounds have shown promising results in inhibiting the replication of these viruses in acutely infected cells . This indicates a potential research avenue for “N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzofuran-2-carboxamide” in the context of HIV treatment.

Antimicrobial Effects

The indole nucleus is known for its broad-spectrum biological activities, including antimicrobial effects. This makes it a valuable pharmacophore for developing new derivatives with potential applications in combating bacterial infections .

Antitubercular Activity

Indole derivatives have also been explored for their antitubercular activity. Given the ongoing challenge of tuberculosis and the emergence of drug-resistant strains, there is a continuous need for new therapeutic agents. The compound could be a candidate for further research in this field .

Antidiabetic Potential

Research has indicated that indole derivatives can exhibit antidiabetic properties. This opens up possibilities for the compound to be investigated as a treatment option for diabetes, potentially offering a new mechanism of action or improved efficacy over current medications .

properties

IUPAC Name

N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-23-20(11-15-7-2-3-8-16(15)12-20)13-21-19(22)18-10-14-6-4-5-9-17(14)24-18/h2-10H,11-13H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVWXNIOSRPCBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2=CC=CC=C2C1)CNC(=O)C3=CC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzofuran-2-carboxamide

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